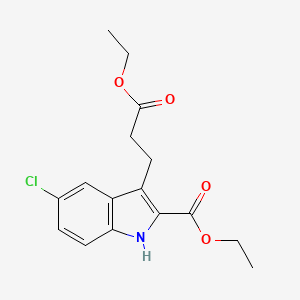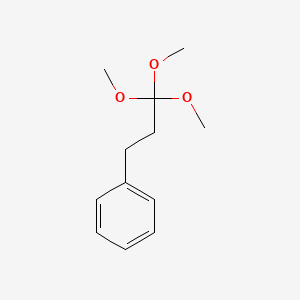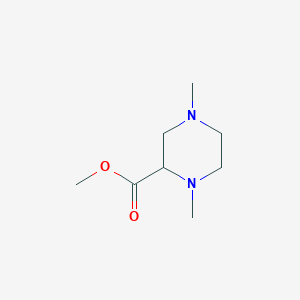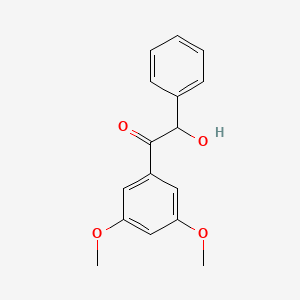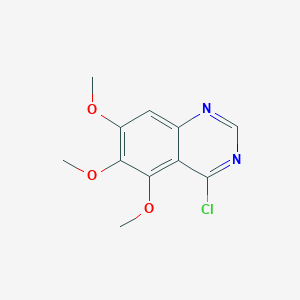
4-Chloro-5,6,7-trimethoxyquinazoline
Overview
Description
4-Chloro-5,6,7-trimethoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O3 . It has a molecular weight of 254.67 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a mixture of this compound and aryl amine in 2-propanol . The mixture is stirred for 3 minutes and then reacted under microwave at 100 W and 80 °C for 20 minutes .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H11ClN2O3/c1-15-7-4-6-8(11(12)14-5-13-6)10(17-3)9(7)16-2/h4-5H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 254.67 . The compound should be stored at a temperature between 2-8 °C .Scientific Research Applications
Synthesis and Biological Activity
- 4-Chloro-5,6,7-trimethoxyquinazoline has been utilized as a starting material for synthesizing various N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives. These derivatives have been explored for their antiproliferative activities against cancer cells, although most exhibited weaker anticancer activity compared to standard drugs (Liu et al., 2007).
Antitumor Effects
- N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride, derived from this compound, has shown a wide spectrum of anticancer activity against various cell lines. This compound inhibits cancer cell proliferation, notably by inhibiting the phosphorylation of extracellular signal-regulated protein kinase1/2 (ERK1/2), suggesting a potential role as an anticancer agent (Huang et al., 2012).
Anti-tumour Activity and Mechanism
- A related compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, has been studied for its action against various tumor cells. The compound’s activity has been found to be dose-dependent and primarily through anti-proliferation rather than cytotoxicity. The inhibition of EGF-induced phosphorylation of ERK1/2 suggests its potential as an anti-cancer agent (Huang et al., 2012).
Synthesis and Bioactivities of Derivatives
- Further research has been conducted on the synthesis of 4-aminoquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline, evaluating their abilities to inhibit tumor cells. Certain derivatives have shown promise as potent inhibitors, highlighting the potential of these compounds in cancer therapy (Liu et al., 2007).
Microwave Assisted Synthesis
- Microwave-assisted synthesis techniques have been employed to efficiently produce novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds from 4-chloro-6,7,8-trimethoxyquinazoline, demonstrating an innovative approach to creating derivatives with potential anti-proliferative activities (Liu et al., 2008).
Structure-Function Relationships in Aminoquinolines
- Research into the structure-function relationships of aminoquinolines, including compounds derived from 4-chloroquinazoline, indicates their significance in inhibiting beta-hematin formation, a key process in antimalarial action. This study suggests the potential utility of these compounds in antimalarial therapies (Egan et al., 2000).
Properties
IUPAC Name |
4-chloro-5,6,7-trimethoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(11(12)14-5-13-6)10(17-3)9(7)16-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRIRMDOFREES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CN=C2Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444453 | |
| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-54-3 | |
| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

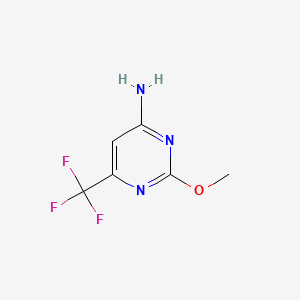
![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)
![Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester](/img/structure/B3053635.png)
